4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a tetrahydronaphthalene moiety and a diethylsulfamoyl group. The 1,3,4-oxadiazole ring enhances metabolic stability and influences electronic properties, while the tetrahydronaphthalene group contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-3-27(4-2)32(29,30)20-13-11-17(12-14-20)21(28)24-23-26-25-22(31-23)19-10-9-16-7-5-6-8-18(16)15-19/h9-15H,3-8H2,1-2H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXKODYUZHTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various case studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a benzamide core with a diethylsulfamoyl group and a 1,3,4-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 464.6 g/mol. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The diethylsulfamoyl group is believed to enhance solubility and bioavailability, while the oxadiazole moiety may facilitate binding to various receptors or enzymes. Research indicates that such compounds can modulate enzyme activity and influence signaling pathways critical for cellular functions.
Biological Activity Overview
Recent studies have demonstrated that derivatives of benzamides containing oxadiazole structures exhibit significant antifungal and insecticidal activities. The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Target Organism | Activity Type | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | Botrytis cinerea | Fungicidal | 84.4 |
| Compound B | Fusarium graminearum | Fungicidal | 63.5 |
| Compound C | Mythimna sepatara | Insecticidal | 48.2 |
| Compound D | Marssonina mali | Fungicidal | 22.0 |
Case Studies
- Antifungal Activity : A study synthesized a series of benzamide derivatives including oxadiazole moieties and tested them against various fungal strains. Results showed that several compounds exhibited higher antifungal activity than the standard drug pyraclostrobin, particularly against Botrytis cinerea with inhibition rates reaching up to 84.4% at 100 mg/L .
- Insecticidal Activity : Another research focused on the insecticidal properties of similar compounds against Mythimna sepatara. The results indicated significant mortality rates at concentrations of 500 mg/L, suggesting potential applications in agricultural pest control .
- Toxicity Assessment : The acute toxicity of selected compounds was evaluated using zebrafish embryos as a model organism. One derivative demonstrated low toxicity with an EC50 value of 20.58 mg/L, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl and Aromatic Moieties
Key structural analogs differ in the sulfamoyl substituents and the aromatic groups attached to the oxadiazole ring.
Key Observations:
- Sulfamoyl Groups: Diethyl and dipropyl substituents (e.g., in and ) increase lipophilicity compared to methyl-phenyl variants (). Longer alkyl chains (dipropyl) may enhance membrane permeability but reduce aqueous solubility.
- Aromatic Substituents: The tetrahydronaphthalene group in the target compound provides a rigid, lipophilic scaffold, whereas methoxy-substituted phenyl rings () introduce electron-donating groups that improve solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Couple the oxadiazole intermediate with a benzamide core using benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Introduce the diethylsulfamoyl group via coupling reagents like EDCI or DCC to ensure sulfonamide bond formation .
- Optimization : Control temperature (typically 60–80°C for cyclization), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:carbonyl) to improve yields (≥70%) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of key groups (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, tetrahydronaphthalene aromatic protons at δ 6.8–7.2 ppm) .
- HPLC/MS : Monitor purity (>95%) and molecular weight (e.g., expected [M+H]⁺ ~520–550 Da) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What preliminary biological screening strategies are suitable for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ≤25 µg/mL considered active) .
- Anticancer Potential : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ <50 µM suggests cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Approach :
- Modify Substituents : Replace the diethylsulfamoyl group with dimethyl or dipropyl analogs to assess hydrophobicity effects on membrane permeability .
- Oxadiazole Ring Variations : Substitute 1,3,4-oxadiazole with 1,2,4-triazole or thiadiazole to evaluate heterocycle impact on target binding .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or DHFR .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Case Example : If in vitro IC₅₀ for cancer cells is <10 µM but in vivo tumor suppression is weak:
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (>90% may reduce bioavailability) .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and pharmacokinetics .
Q. How can metabolic pathways and toxicity profiles be elucidated?
- Methodology :
- Metabolite Identification : Incubate with hepatic S9 fractions and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Toxicogenomics : Perform RNA-seq on treated cell lines to identify upregulated apoptosis or oxidative stress markers (e.g., Caspase-3, SOD1) .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
